molecular formula C70H123N3Na2O29 B570650 disialoganglioside GD3 CAS No. 62010-37-1

disialoganglioside GD3

Cat. No.: B570650
CAS No.: 62010-37-1
M. Wt: 1516.726
InChI Key: LGRBZCLULGFXOD-RGFRAFBISA-L
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Description

disialoganglioside GD3 is a glycosphingolipid composed of a ceramide lipid tail attached through glycosidic linkage to a glycan headgroup containing two sialic acid residues. This compound is highly abundant in the nervous system and plays a crucial role in cell signaling, modulation of membrane proteins, and ion channels. This compound is particularly significant in the brain, where it is involved in various physiological processes, including cell-cell communication and neuroprotection .

Scientific Research Applications

disialoganglioside GD3 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Disialoganglioside GD3, also known as Ganglioside GD3 Sodium Salt, is a glycosphingolipid that is highly expressed in the nervous system . It is also found in neuroectoderm-derived tumors such as melanoma, neuroblastoma, and gliomas . The primary targets of this compound are cells that express significant levels of GD3 on their surface, such as human melanoma cell lines .

Mode of Action

this compound interacts with signaling molecules in lipid rafts . It has been shown to induce apoptosis in HuT-78 cutaneous T cell lymphoma cells in a concentration-dependent manner and disrupts the mitochondrial membrane potential . It also increases both cell proliferation and invasion in vitro when expressed in GD3-negative SK-MEL-28-N1 malignant melanoma cells .

Biochemical Pathways

this compound is synthesized by the addition of two sialic acid residues to lactosylceramide and can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases . It plays a role in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells . It is involved in tumor proliferation, invasion, metastasis, and immune responses .

Pharmacokinetics

It is known that this compound is a membrane-bound molecule, suggesting that its bioavailability would be primarily within the cell membrane environment where it is synthesized and functions .

Result of Action

The action of this compound results in various cellular effects. It induces apoptosis in certain cell types, disrupts the mitochondrial membrane potential, and increases cell proliferation and invasion in vitro . In addition, this compound-deficient adult mice exhibit progressive loss of the neural stem cell pool and impaired neurogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of this compound can increase during development and in pathological conditions such as cancer . Furthermore, the presence of other molecules in the cell membrane environment can affect the function of this compound .

Safety and Hazards

Ganglioside GD3 Sodium Salt is generally not irritating to the skin. In case of eye contact, it is recommended to rinse the opened eye for several minutes under running water . If swallowed, medical attention should be sought if symptoms persist .

Future Directions

Many clinical trials targeting GD2 are ongoing and various immunotherapy studies targeting gangliosides and GD3S are gradually attracting much interest and attention . This suggests that Ganglioside GD3 Sodium Salt could potentially be a novel target for future cancer therapy .

Biochemical Analysis

Biochemical Properties

Disialoganglioside GD3 plays a crucial role in various cellular processes, including cell adhesion, signal transduction, and immune modulation . It exerts its effects through interactions with cell surface receptors and intracellular signaling pathways . For instance, it has been reported that T cell activation via this compound is measured by the induction of tyrosine phosphorylation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis in HuT-78 cutaneous T cell lymphoma cells in a concentration-dependent manner and disrupts the mitochondrial membrane potential when used at a concentration of 200 μM . Moreover, the expression of this compound in GD3-negative SK-MEL-28-N1 malignant melanoma cells increases both cell proliferation and invasion in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. For instance, it has been reported that this compound engagement resulted in phospholipase Cγ phosphorylation and calcium flux . When ras-associated events were examined, this compound signaling resulted in ras activation as determined by GDP/GTP conversion as well as dose-and time-dependent IP3 activation .

Temporal Effects in Laboratory Settings

It is known that this compound induces apoptosis in a concentration-dependent manner , suggesting that its effects may vary over time depending on the concentration used in the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported that the intravenously injection of ganglioside GM1, a related compound, can treat the symptoms of Parkinson’s disease and acute ischemic stroke

Metabolic Pathways

This compound is involved in the metabolic pathways of glycosphingolipids. It is synthesized by the addition of two sialic acid residues to lactosylceramide . This process can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is most abundant at the plasma membrane . Its hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in cis (within the same membrane) as well as trans interactions (with molecules on other cells and in the extracellular space) that result in modulation of cell signaling and cell-to-cell communication .

Subcellular Localization

The subcellular localization of this compound is primarily on cell-surface microdomains . The drastic dose and composition changes during neural differentiation strongly suggest that this compound is not only important as biomarkers, but also are involved in modulating neural stem cell fate determination .

Preparation Methods

Synthetic Routes and Reaction Conditions: disialoganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide. This process involves the action of glycosyl- and sialyltransferases, which facilitate the transfer of sialic acid residues to the glycan headgroup .

Industrial Production Methods: Industrial production of this compound typically involves extraction from bovine brain tissue, followed by purification processes to isolate the compound in its sodium salt form. The compound is then lyophilized to obtain a stable powder form for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: disialoganglioside GD3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .

Comparison with Similar Compounds

Uniqueness of disialoganglioside GD3: this compound is unique due to its specific structure and the presence of two sialic acid residues, which confer distinct biological activities. Its ability to induce apoptosis and regulate ion channels makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRBZCLULGFXOD-DQMMGUQESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H123N3Na2O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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